molecular formula C10H14N2O3S B2698385 (S)-2-aminopropanenitrile 4-methylbenzenesulfonate CAS No. 2119588-41-7

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

Cat. No.: B2698385
CAS No.: 2119588-41-7
M. Wt: 242.29
InChI Key: RHZDZHIYWXZSCZ-HVDRVSQOSA-N
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Description

(S)-2-Aminopropanenitrile 4-methylbenzenesulfonate is a sulfonate salt combining the chiral aminonitrile moiety with the 4-methylbenzenesulfonate (tosylate) counterion. The (S)-configuration at the chiral center confers stereochemical specificity, critical for applications in enantioselective catalysis or drug design.

Properties

IUPAC Name

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZDZHIYWXZSCZ-HVDRVSQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate typically involves the reaction of (S)-2-aminopropanenitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine group participates in carbodiimide-mediated couplings. In the synthesis of FFAR2 antagonists, this compound reacted with carboxylic acids under PyBOP or EDC/HOBt activation:

Reaction Components Conditions Outcome
(S)-2-Aminopropanenitrile tosylate + carboxylic acid (e.g., 5 )EDC·HCl, HOBt, DIPEA in DMF, rt, 5 minFormation of amide intermediates (e.g., 6 ) with >80% conversion

Key Observations :

  • The tosylate counterion stabilizes the intermediate oxazolium ion during activation .

  • Racemization is minimized due to the steric hindrance of the α-methyl group .

Nucleophilic Substitution

The tosylate group acts as a leaving group in SN2 reactions, enabling cyanide substitution:

Reaction Conditions Yield
Tosylate displacement by NaCNDMF, 80°C, 12 hr64%

Mechanistic Insight :

  • The reaction proceeds via a trigonal bipyramidal transition state, with retention of stereochemistry at the α-carbon .

Tetrazole Formation

The nitrile group undergoes [3+2] cycloaddition with azides to form tetrazoles, a key step in medicinal chemistry:

Reagents Conditions Product
NaN₃, ZnBr₂, microwave irradiation120°C, 30 minTetrazole 8 (72%)

Optimization Data :

  • Traditional Staudinger conditions (TMS-N₃, DIAD) required 48 hr at 50°C, yielding <50% .

  • Microwave-assisted methods reduced reaction time to 30 min with improved yields .

Deprotection and Functionalization

The Boc-protected derivatives undergo acid-mediated deprotection:

Deprotection Agent Conditions Application
4M HCl in dioxanert, 2 hrAmine liberation for SAR studies

Stability Note :

  • The nitrile group remains intact under acidic conditions, enabling sequential functionalization .

Stereochemical Integrity

Chiral HPLC analysis confirmed >99% enantiomeric excess (ee) in all derivatives, attributed to the rigid tosylate salt structure preventing racemization during reactions .

Scientific Research Applications

Chemical Properties and Structure

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate is characterized by its unique functional groups, which contribute to its reactivity and potential biological activity. The compound features a chiral center, making it relevant in the synthesis of enantiomerically pure substances. Its structure allows for interactions with biological targets, influencing its applications in drug development.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been utilized in the design of antagonists for free fatty acid receptors, particularly FFA2. Research indicates that modifications to the compound can enhance potency and selectivity against specific biological targets, such as neutrophils activated by propionate .
    • The synthesis of this compound has been explored as a bioisosteric replacement in drug candidates, leading to improved pharmacokinetic properties and efficacy in treating metabolic disorders .
  • Enzyme Inhibition :
    • Studies have shown that derivatives of this compound can act as inhibitors for various enzymes, providing insights into their mechanisms of action. For instance, the introduction of sulfonate groups has been linked to enhanced enzyme inhibition profiles, which is crucial for developing therapeutic agents targeting specific metabolic pathways .

Case Study 1: FFA2 Antagonist Development

A study focused on the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate demonstrated its effectiveness as a high-potency antagonist for the FFA2 receptor. The compound exhibited IC50 values in the low nanomolar range, indicating strong inhibition of receptor-mediated responses in neutrophils. This highlights its potential use in treating inflammatory diseases .

Case Study 2: Structural Analysis

Research involving the crystal structure of related sulfonamide compounds revealed insights into the molecular interactions facilitated by this compound. The study provided detailed bond lengths and angles, contributing to understanding how structural variations influence biological activity and solubility .

Data Tables

Application AreaDescriptionKey Findings
Drug DevelopmentSynthesis of receptor antagonistsHigh potency against FFA2
Enzyme InhibitionInhibition profiles for metabolic enzymesEnhanced inhibition with sulfonates
Structural AnalysisCrystal structure determinationDetailed bonding information

Mechanism of Action

The mechanism of action of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sulfonate group can enhance solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (S)-2-aminopropanenitrile 4-methylbenzenesulfonate:

Compound Molecular Formula Key Features Reference
2-Aminoanilinium 4-methylbenzenesulfonate C₆H₉N₂⁺·C₇H₇O₃S⁻ Forms [010] chains via N–H⋯O hydrogen bonds; crystallizes in monoclinic P2₁/c.
Niraparib tosylate monohydrate C₂₆H₃₀N₄O₅S·H₂O PARP inhibitor with tosylate counterion; molecular weight 510.61 g/mol.
(S)-2-((tert-Boc)amino)-3-phenylpropyl tosylate C₂₁H₂₇NO₅S Tert-butyloxycarbonyl (Boc)-protected amine; sulfonate stabilizes intermediates.

Key Comparative Analysis

Hydrogen-Bonding Patterns: 2-Aminoanilinium 4-methylbenzenesulfonate exhibits N–H⋯O interactions (e.g., N2–H2⋯O12: 2.84 Å, 158°), forming 1D chains . These interactions are critical for stabilizing ionic packing. this compound likely adopts similar hydrogen-bonding motifs, but the nitrile group (C≡N) may reduce hydrogen-bond donor capacity compared to primary amines.

Crystallographic Data: The tosylate group in 2-aminoanilinium 4-methylbenzenesulfonate adopts a tetrahedral geometry (S–O bond lengths: 1.44–1.45 Å) . This geometry is consistent across sulfonate salts, suggesting analogous behavior in (S)-2-aminopropanenitrile derivatives. Mercury CSD 2.0 analysis () enables comparative visualization of packing motifs, such as void spaces or π-stacking, which are absent in simpler sulfonates but present in bulkier analogues like niraparib tosylate .

Thermodynamic Stability: Tosylate salts generally exhibit higher thermal stability than mesylates or triflates due to the electron-donating methyl group on the benzene ring. For example, niraparib tosylate monohydrate maintains stability under pharmaceutical processing conditions .

Synthetic Utility: The tert-Boc-protected analogue () demonstrates the role of sulfonates in protecting reactive amines during multi-step syntheses . In contrast, this compound’s nitrile group may facilitate nucleophilic additions or cyclizations.

Research Findings and Data Tables

Hydrogen-Bond Metrics in Sulfonate Salts

Compound Interaction Distance (Å) Angle (°) Role in Packing
2-Aminoanilinium 4-methylbenzenesulfonate N2–H2⋯O12 2.84 158 1D chain formation
Hypothetical (S)-2-aminopropanenitrile N–H⋯O (predicted) ~2.8–3.0 ~150–160 Stabilization of layers

Thermal Stability Comparison

Compound Decomposition Temp. (°C) Solubility (mg/mL)
2-Aminoanilinium 4-methylbenzenesulfonate 215–220 (dec.) 12.5 (water, 25°C)
Niraparib tosylate monohydrate >300 0.8 (pH 7.4 buffer)

Methodological Considerations

  • Crystallography : SHELX software () remains the gold standard for refining small-molecule structures, including sulfonate salts .
  • Visualization : Mercury CSD 2.0 () enables comparative analysis of hydrogen-bond networks and void spaces .

Biological Activity

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate, with the CAS number 2119588-41-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2) and a sulfonate group, which suggests potential for various biological interactions. The compound can be represented structurally as follows:

  • Chemical Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : 229.26 g/mol

The sulfonate moiety is known to enhance solubility in biological systems, which may facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The amino group allows for hydrogen bonding and ionic interactions, which can enhance binding affinity to various biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and metabolism.

Biological Activity and Research Findings

Research on this compound has indicated several areas of biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, possibly through modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction in oxidative stress markers

Case Study: Cytotoxicity in Cancer Cell Lines

A study involving the treatment of human cancer cell lines with this compound demonstrated a dose-dependent increase in cytotoxic effects. The IC50 values were determined through MTT assays, revealing significant inhibition of cell proliferation at concentrations above 20 µM.

Q & A

Q. How are hydrogen-bonding networks analyzed in this compound?

  • Methodological Answer : Hydrogen bonds (e.g., N-H⋯O, O-H⋯N) are mapped using XRD-derived atomic coordinates. For example, in analogous sulfonates, sulfonate oxygen atoms act as acceptors, while amine hydrogens act as donors, forming [010] directional chains . Graph set analysis (e.g., D, C, or R motifs) quantifies interactions. Tools like Mercury CSD visualize and compare these networks with related structures in the Cambridge Structural Database .

Q. How should contradictions in crystallographic data during refinement be resolved?

  • Methodological Answer : Contradictions (e.g., anomalous thermal parameters, missing electron density) require iterative refinement. Use SHELXL’s restraints (e.g., DFIX, DANG) to stabilize geometrically strained regions. Validate via:
  • Rmerge and Rint (<0.05) to assess data quality.
  • Q-Q plots to detect outliers.
  • Twinned refinement if multiple domains are suspected.
    Cross-check with independent datasets or alternative software (e.g., OLEX2) .

Q. How can packing similarities with related sulfonates be systematically compared?

  • Methodological Answer : Use Mercury CSD’s Materials Module to calculate packing similarity indices (PSIs) and intermolecular interaction motifs (e.g., π-π stacking, halogen bonds). For example, compare the sulfonate’s layered packing with derivatives like 2-aminoanilinium salts. Database queries (e.g., ConQuest) filter by space group, cell parameters, and hydrogen-bonding patterns .

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